An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane for Advanced Drug Discovery
An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane for Advanced Drug Discovery
Introduction: Identifying a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize a molecule's pharmacokinetic and pharmacodynamic profile is paramount. Among these, the oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This guide focuses on a particularly valuable derivative: 3-(3,5-Difluorophenyl)oxetane . Its unique combination of a strained, polar oxetane ring and a metabolically robust difluorinated phenyl group makes it a highly sought-after building block for modulating key drug-like properties.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number, which provides an unambiguous way to reference it in research, procurement, and regulatory documentation.
CAS Number: 1395282-61-7[3][4][5]
This guide will provide an in-depth exploration of the physicochemical properties, synthesis, and strategic applications of 3-(3,5-Difluorophenyl)oxetane, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this compound in their programs.
Caption: Chemical structure of 3-(3,5-Difluorophenyl)oxetane.
Part 1: Core Physicochemical and Computational Properties
Understanding the inherent properties of a building block is critical for predicting its influence on a parent molecule. The combination of the polar oxetane ether and the electron-deficient aromatic ring in 3-(3,5-Difluorophenyl)oxetane results in a unique set of characteristics.
Quantitative data for this compound are summarized below. These values are crucial for computational modeling, reaction planning, and preliminary assessment of a compound's drug-like potential.
| Property | Value | Source |
| CAS Number | 1395282-61-7 | [3][4] |
| Molecular Formula | C₉H₈F₂O | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |
| Calculated LogP | 2.0786 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3][4] |
Expert Insights: The low TPSA value suggests good potential for cell permeability. The calculated LogP of ~2.08 indicates a favorable balance between lipophilicity and hydrophilicity, a key attribute in avoiding the extremes that can lead to poor solubility or high non-specific binding. The single rotatable bond imparts a degree of conformational rigidity, which can be advantageous for achieving selective binding to a biological target.
Part 2: The Strategic Role of Oxetanes in Medicinal Chemistry
The incorporation of an oxetane motif is a deliberate strategy employed by medicinal chemists to overcome common liabilities in drug candidates.[6] The strained four-membered ring is not merely a spacer; it acts as a versatile modulator of molecular properties.[2]
Causality Behind its Utility:
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Solubility Enhancement: A primary application of the oxetane ring is as a "hydrophilic surrogate" for less polar groups, most notably the gem-dimethyl group.[7] Replacing a lipophilic gem-dimethyl unit with a polar oxetane can dramatically increase aqueous solubility—in some cases by a factor of 4 to over 4000—which is critical for improving oral bioavailability.[7][8]
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Metabolic Stability: The C-H bonds on an oxetane ring are generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to their counterparts in aliphatic chains or even gem-dimethyl groups.[8] The 3,5-difluoro substitution pattern on the phenyl ring further enhances this stability by blocking potential sites of aromatic hydroxylation.
-
pKa Modulation: The oxetane's oxygen atom is strongly electron-withdrawing. When placed near a basic nitrogen atom (e.g., in an adjacent piperidine or piperazine ring), it can significantly lower the amine's pKa.[7] This is a powerful tactic for reducing hERG channel inhibition liability and improving cell permeability, which are often associated with high basicity.[6][7]
-
Improved Pharmacokinetics: By fine-tuning solubility, metabolic clearance, and lipophilicity, the oxetane motif can lead to significant improvements in a compound's overall pharmacokinetic (PK) profile.[1]
Caption: Oxetane as a bioisostere for a gem-dimethyl group.
Part 3: Synthesis and Experimental Protocols
The synthesis of 3-substituted oxetanes is a well-established field, with the intramolecular Williamson etherification of a 1,3-diol derivative being a cornerstone method.[7][9] This approach provides a reliable and scalable route to the target compound.
Workflow for the Synthesis of 3-(3,5-Difluorophenyl)oxetane:
The synthesis logically proceeds from a commercially available starting material, 3,5-difluorobenzaldehyde, through the creation of a key 1,3-diol intermediate, which is then cyclized to form the desired oxetane ring.
Caption: General synthetic workflow for 3-aryl-oxetanes.
Detailed Step-by-Step Protocol (Illustrative)
This protocol describes a common method for preparing a 3-aryloxetane from a suitable 1,3-diol. This process is self-validating through the isolation and characterization of intermediates.
Objective: To prepare 3-(3,5-Difluorophenyl)oxetane from 1-(3,5-Difluorophenyl)propane-1,3-diol.
Pillar of Trustworthiness: This protocol employs a one-pot mesylation and intramolecular cyclization. The success of the reaction is validated by the disappearance of the diol starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar spot corresponding to the oxetane product, which is then confirmed by NMR spectroscopy.
Materials:
-
1-(3,5-Difluorophenyl)propane-1,3-diol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(3,5-Difluorophenyl)propane-1,3-diol (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Expert Rationale: Starting at a very low temperature is crucial to control the exothermic reaction with MsCl and prevent side reactions. Anhydrous conditions are essential as both MsCl and NaH react with water.
-
-
Mesylation: Add triethylamine (1.1 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.05 eq). Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.
-
Expert Rationale: Triethylamine acts as a base to neutralize the HCl generated during the formation of the mesylate ester. The primary alcohol is significantly more reactive than the secondary (benzylic) alcohol, leading to selective mesylation at the terminal position.
-
-
Cyclization: In a separate flask, prepare a suspension of sodium hydride (1.5 eq) in anhydrous THF. Cool this suspension to 0 °C. Slowly transfer the mesylate-containing reaction mixture from the first flask into the NaH suspension via cannula. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Expert Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the remaining secondary alcohol. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction (Williamson ether synthesis), displacing the mesylate group to form the strained four-membered oxetane ring.
-
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Expert Rationale: The quench must be done slowly and at low temperature to safely react with the excess NaH, which produces hydrogen gas.
-
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-(3,5-Difluorophenyl)oxetane as a pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part 4: Safety and Handling
As a laboratory chemical, 3-(3,5-Difluorophenyl)oxetane requires careful handling.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
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Signal Word: Warning[3]
-
Hazard Statement: H302 - Harmful if swallowed[3]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant)[3]
Researcher Responsibility: Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
Conclusion
3-(3,5-Difluorophenyl)oxetane is more than just a simple heterocyclic compound; it is a sophisticated molecular tool that empowers medicinal chemists to rationally design better drug candidates. Its proven ability to enhance solubility, improve metabolic stability, and modulate basicity makes it an invaluable asset in overcoming the multifaceted challenges of modern drug discovery.[6][8] This guide provides the core technical knowledge needed to understand and strategically implement this building block, paving the way for the development of next-generation therapeutics.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7647-7666. [Link]
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Steenwinckel, V., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4528. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. [Link]
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BIOFOUNT. 3-(3,5-Difluorophenyl)oxetane | CAS No. 1395282-61-7. BIOFOUNT Product Page. [Link]
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Li, S. Q., & Xu, J. X. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1811. [Link]
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